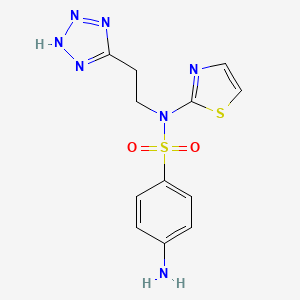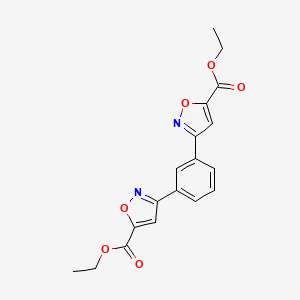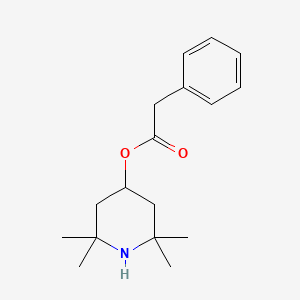
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one is an organic compound belonging to the pyridinone family This compound is characterized by its unique structure, which includes a hydroxyl group, a methylphenyl group, and a phenyl group attached to a pyridinone ring
Métodos De Preparación
The synthesis of 1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with hydroxylamine hydrochloride to yield the desired pyridinone compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.
Análisis De Reacciones Químicas
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridinone derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methylphenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
1-Hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4(1H)-one can be compared with similar compounds such as:
2-Hydroxy-4-phenylpyridine: Lacks the methylphenyl group, resulting in different reactivity and applications.
4-Hydroxy-2-phenylpyridine: Lacks the methylphenyl group and has a different substitution pattern on the pyridine ring.
6-Phenyl-2-pyridinol: Lacks the methylphenyl group and has a hydroxyl group at a different position
Propiedades
Número CAS |
71637-93-9 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
1-hydroxy-2-(4-methylphenyl)-6-phenylpyridin-4-one |
InChI |
InChI=1S/C18H15NO2/c1-13-7-9-15(10-8-13)18-12-16(20)11-17(19(18)21)14-5-3-2-4-6-14/h2-12,21H,1H3 |
Clave InChI |
IGBIJQWZKURLHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=O)C=C(N2O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)

![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)



![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)



